molecular formula C27H37N5O B2706744 (6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-cyclohexylpiperazin-1-yl)methanone CAS No. 1396764-73-0

(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B2706744
CAS No.: 1396764-73-0
M. Wt: 447.627
InChI Key: IADJQIISSMOTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(4-Benzylpiperidin-1-yl)pyridazin-3-yl)(4-cyclohexylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C27H37N5O and its molecular weight is 447.627. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Applications

  • Antimicrobial and Antioxidant Activities : Compounds derived from the condensation reactions involving pyridine derivatives have been found to possess moderate antifungal activity, with specific compounds displaying significant activity against Cryptococcus neoformans, suggesting potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).

Anti-inflammatory and Analgesic Applications

  • COX Enzyme Inhibition : Pyridazinone derivatives have been synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities, indicating potent COX-2 selective inhibition, suggesting their potential as anti-inflammatory and analgesic agents with lower ulcerogenic effects (Sharma & Bansal, 2016).

Antiviral Activities

  • Conversion into Heterocyclic Systems : Studies on furanones bearing a pyrazolyl group have led to the synthesis of various heterocyclic systems with significant antiviral activities against HAV and HSV-1 viruses, highlighting the potential for the development of new antiviral agents (Hashem et al., 2007).

Synthesis and Structural Analysis

  • Structural Optimization and Biological Evaluation : Research focusing on the synthesis and biological evaluation of indole- and benzimidazole-2-carboxamides for their selective NMDA receptor antagonistic properties demonstrates the importance of structural optimization in developing compounds with desired biological activities (Borza et al., 2007).

Properties

IUPAC Name

[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N5O/c33-27(32-19-17-30(18-20-32)24-9-5-2-6-10-24)25-11-12-26(29-28-25)31-15-13-23(14-16-31)21-22-7-3-1-4-8-22/h1,3-4,7-8,11-12,23-24H,2,5-6,9-10,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADJQIISSMOTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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